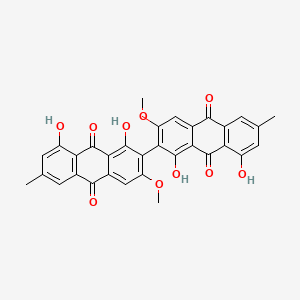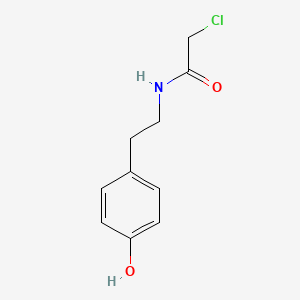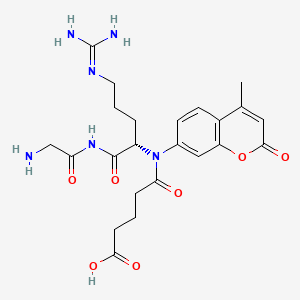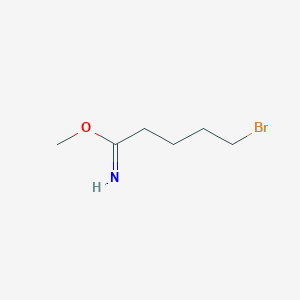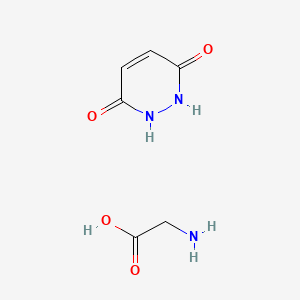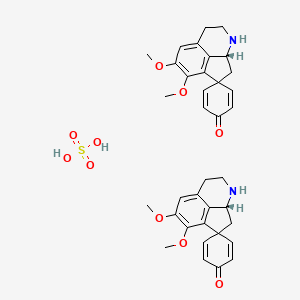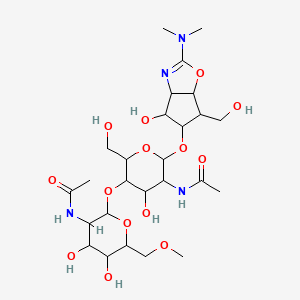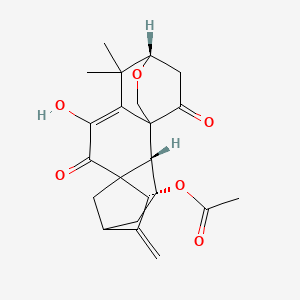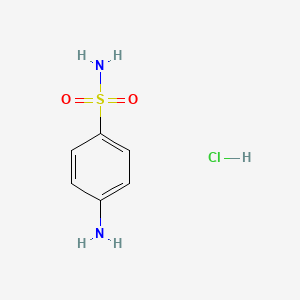
4-氨基苯磺酰胺盐酸盐
描述
4-Aminobenzenesulfonamide hydrochloride is an important chemical compound with a broad range of applications in synthetic chemistry and material science. Its synthesis, molecular structure analysis, chemical reactions, and properties are of significant interest in the development of new materials and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives of 4-Aminobenzenesulfonamide involves the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol. This method is used to produce various sulfonamide compounds through optimized reactions, highlighting the versatility of 4-aminobenzenesulfonamide as a precursor for synthesizing novel compounds with potential antimicrobial activity (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds derived from 4-aminobenzenesulfonamide has been characterized using a variety of spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectral analysis. These studies confirm the structural integrity and complexity of synthesized compounds (Naganagowda & Petsom, 2011).
Chemical Reactions and Properties
Sulfonamide derivatives exhibit significant antimicrobial activity, which has been studied through the synthesis of novel compounds like 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its oxinates. These compounds are analyzed for their potential in combating bacterial and fungal strains, demonstrating the chemical reactivity and utility of 4-aminobenzenesulfonamide derivatives in developing new antimicrobial agents (Vanparia et al., 2010).
Physical Properties Analysis
The solubility and solution thermodynamics of 4-aminobenzenesulfonamide in various binary solvent systems have been investigated. These studies provide insights into the solubility behavior and thermodynamic properties of sulfonamides, crucial for their application in pharmaceutical formulations and chemical synthesis (Asadi et al., 2020).
Chemical Properties Analysis
The chemical properties of 4-aminobenzenesulfonamide derivatives, including their reactivity and interactions with other molecules, have been explored through various synthesis and characterization studies. These investigations highlight the functional versatility and potential applications of sulfonamide compounds in chemical synthesis and material science (Naganagowda & Petsom, 2011); (Vanparia et al., 2010); (Asadi et al., 2020).
科学研究应用
Application in Antibacterial Drugs
- Summary of Application : Sulfanilamide is a sulfonamide antibacterial drug . It was used by the Allies in World War II to reduce infection rates and contributed to a dramatic reduction in mortality rates compared to previous wars .
- Methods of Application : Sulfanilamide functions by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA). Specifically, it competitively inhibits the enzyme dihydropteroate synthase .
- Results or Outcomes : The use of Sulfanilamide led to a significant reduction in infection rates during World War II .
Application in Treatment of Vaginal Yeast Infections
- Summary of Application : Sulfanilamide is used in the form of topical preparations, primarily for treatment of vaginal yeast infections such as vulvovaginitis caused by Candida albicans .
- Methods of Application : The drug is applied topically to the affected area .
- Results or Outcomes : Effective in treating vaginal yeast infections .
安全和危害
未来方向
属性
IUPAC Name |
4-aminobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMIAZCXISFPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63-74-1 (Parent) | |
| Record name | Sulfanilamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50209889 | |
| Record name | Sulfanilamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzenesulfonamide hydrochloride | |
CAS RN |
6101-31-1 | |
| Record name | Sulfanilamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfanilamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFANILAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MR7LN8WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B1197985.png)
